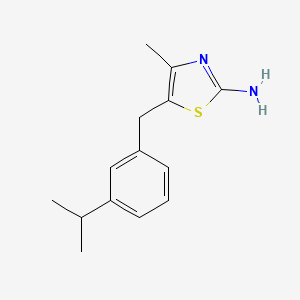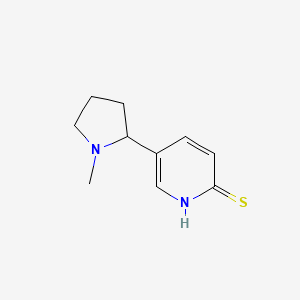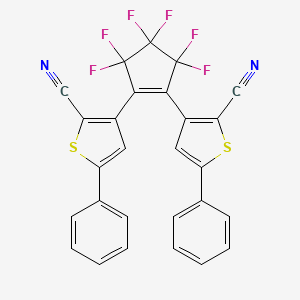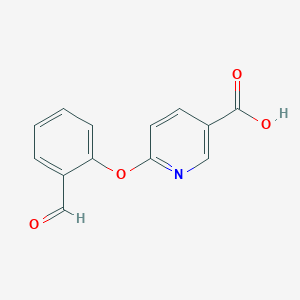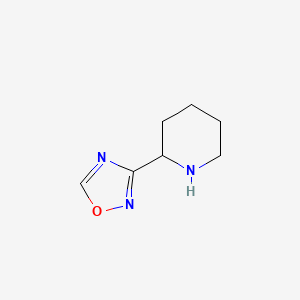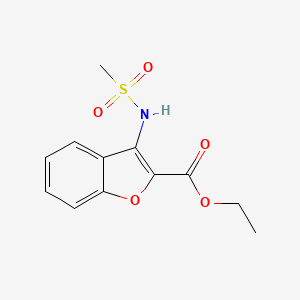
Ethyl3-(methylsulfonamido)benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methylsulfonamido group, and a carboxylate group attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . The reaction conditions include the use of Fe(III) salt as a catalyst, an oxidant such as di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline. The reaction can also be performed in the absence of a ligand. Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Wirkmechanismus
The mechanism of action of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate include other benzofuran derivatives such as:
- Ethyl benzofuran-2-carboxylate
- Methylsulfonamido benzofuran
- Benzofuran-3-carboxylate esters
Uniqueness
Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is unique due to the presence of both the methylsulfonamido group and the ethyl ester group, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and biological activity compared to other benzofuran derivatives.
Eigenschaften
Molekularformel |
C12H13NO5S |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
ethyl 3-(methanesulfonamido)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-17-12(14)11-10(13-19(2,15)16)8-6-4-5-7-9(8)18-11/h4-7,13H,3H2,1-2H3 |
InChI-Schlüssel |
HGNMLDHDDCLHPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


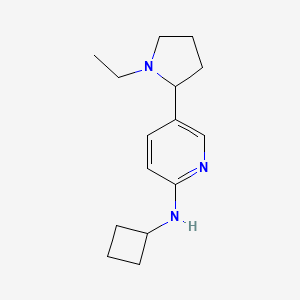

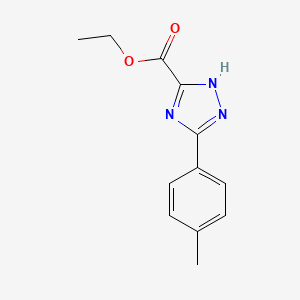
![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)

